1'-Boc-[1,4']bipiperidinyl-3-ol
Overview
Description
1’-Boc-[1,4’]bipiperidinyl-3-ol, also known as tert-butyl 4-(3-hydroxypiperidin-1-yl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C15H28N2O3 and a molecular weight of 284.40 g/mol. This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Boc-[1,4’]bipiperidinyl-3-ol typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through various cyclization reactions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the piperidine ring with a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production methods for 1’-Boc-[1,4’]bipiperidinyl-3-ol follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1’-Boc-[1,4’]bipiperidinyl-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted piperidine derivatives .
Scientific Research Applications
1’-Boc-[1,4’]bipiperidinyl-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1’-Boc-[1,4’]bipiperidinyl-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and Boc-protected nitrogen atom play crucial roles in its binding affinity and selectivity towards enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperidine-3-ol: Similar structure but lacks the bipiperidine moiety.
1-Boc-4-hydroxypiperidine: Similar structure but with a different substitution pattern.
1-Boc-4-aminopiperidine: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
1’-Boc-[1,4’]bipiperidinyl-3-ol is unique due to its bipiperidine structure, which provides enhanced stability and reactivity compared to other piperidine derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
IUPAC Name |
tert-butyl 4-(3-hydroxypiperidin-1-yl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)16-9-6-12(7-10-16)17-8-4-5-13(18)11-17/h12-13,18H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZONPELMGKAXTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679529 | |
Record name | tert-Butyl 3-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864291-87-2 | |
Record name | tert-Butyl 3-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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